9,10-Anthracenedione, 2,7-dimethoxy-
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Overview
Description
2,7-Dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy groups at the 2 and 7 positions and carbonyl groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethoxyanthracene-9,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method includes the reaction of 2,7-dihydroxyanthracene-9,10-dione with dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2,7-dimethoxyanthracene-9,10-dione are not well-documented in the literature. the general approach would likely involve large-scale methoxylation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenediols.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2,7-Dimethoxyanthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to photochemical reactions . It can also participate in redox reactions, altering the oxidation state of other compounds and influencing biochemical pathways .
Comparison with Similar Compounds
2,7-Dimethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photon upconversion studies.
2,7-Dinitrophenanthrene-9,10-dione: Used as a photosensitizer in oxidative coupling reactions.
The uniqueness of 2,7-dimethoxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,7-dimethoxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)16(18)14-8-10(20-2)4-6-12(14)15(11)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROSJLWBFOKJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441514 |
Source
|
Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73453-68-6 |
Source
|
Record name | 9,10-Anthracenedione, 2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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